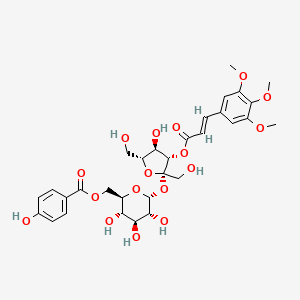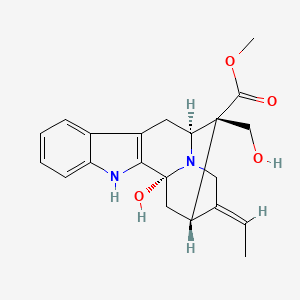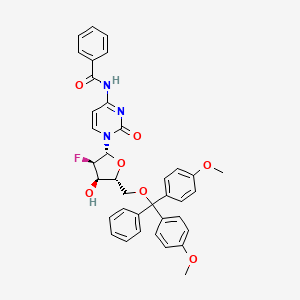![molecular formula C15H26ClN B1180885 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 1713-68-4](/img/structure/B1180885.png)
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of salicylidene and thiosemicarbazide, featuring dichloro substitutions on the salicylidene ring and a phenyl group attached to the thiosemicarbazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea typically involves the condensation reaction between 3,5-dichlorosalicylaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the salicylidene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorosalicylidene)-1-aminopyrene: Exhibits photo-reversible negative photochromism.
3,5-Dichlorosalicylidene-p-iminoacetophenone oxime: Studied for its structural and spectroscopic properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties.
Uniqueness
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is unique due to its combination of dichloro substitutions and the thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
1713-68-4 |
|---|---|
Molecular Formula |
C15H26ClN |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B1180808.png)
![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)




